molecular formula C13H8Cl2OS B2483413 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one CAS No. 96583-49-2

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one

Cat. No.: B2483413
CAS No.: 96583-49-2
M. Wt: 283.17
InChI Key: NIHJQGCDODCOQA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 5-chloro-2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)propan-1-ol.

    Substitution: The chlorinated rings can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chlorinated rings and the enone moiety can participate in electrophilic and nucleophilic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one: Lacks the chlorinated thienyl ring.

    3-(4-Methoxyphenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one: Contains a methoxy group instead of a chlorine atom on the phenyl ring.

    3-(4-Chlorophenyl)-1-(2-thienyl)prop-2-en-1-one: Lacks the chlorine atom on the thienyl ring.

Uniqueness

The presence of both chlorinated phenyl and thienyl rings in 3-(4-Chlorophenyl)-1-(5-chloro-2-thienyl)prop-2-en-1-one makes it unique compared to other chalcones. This structural feature may enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2OS/c14-10-4-1-9(2-5-10)3-6-11(16)12-7-8-13(15)17-12/h1-8H/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHJQGCDODCOQA-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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